molecular formula C12H16O3 B8472498 Methyl 6-(5-oxocyclopent-1-en-1-yl)hex-4-enoate CAS No. 82302-84-9

Methyl 6-(5-oxocyclopent-1-en-1-yl)hex-4-enoate

Cat. No. B8472498
Key on ui cas rn: 82302-84-9
M. Wt: 208.25 g/mol
InChI Key: RRSYBJNSXISFAI-UHFFFAOYSA-N
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Patent
US04054741

Procedure details

Alternatively 6-(5-oxocyclopent-1-enyl)-4-hexenoic acid methyl ester, 7-(5-oxocyclopent-1-enyl)-5-heptenoic acid methyl ester and 8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester, as well as, 6-(5-oxocyclopent-1enyl)hexanoic acid methyl ester, 7-(5-oxocyclopent-1-enyl)heptanoic acid methyl ester, and 8-(5-oxocyclopent-1-enyl)octanoic methyl ester are prepared by following serially the procedures of Examples 13, 14 and 15, and using methyl 6-bromo-4-hexenoate, methyl 7-bromo-5-heptanoate, methyl 8-bromo-6-octenoate, methyl 6-bromohexanoate, methyl 7-bromoheptanoate, and methyl 8-bromooctanoate, respectively, as starting material instead of methyl 7-bromo-5-heptynoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl 6-bromo-4-hexenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl 7-bromo-5-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methyl 8-bromo-6-octenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH:6]=[CH:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19]CCC=CCC1C(=O)CCC=1.COC(=O)CCCCC=CCC1C(=O)CCC=1.BrCC=CCCC(OC)=O.BrCC=CCCCCC(OC)=O.BrCCCCCC(OC)=O.BrCCCCCCC(OC)=O.BrCCCCCCCC(OC)=O.BrCC#CCCCC(OC)=O>>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#CCCCC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC=CCC1=CCCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC=CCC1=CCCC1=O)=O
Name
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCC=CCC1=CCCC1=O)=O
Step Five
Name
methyl 6-bromo-4-hexenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CCCC(=O)OC
Step Six
Name
methyl 7-bromo-5-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
methyl 8-bromo-6-octenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CCCCCC(=O)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCC1=CCCC1=O)=O
Name
Type
product
Smiles
COC(CCCCCCC1=CCCC1=O)=O
Name
Type
product
Smiles
COC(CCCCCCCC1=CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04054741

Procedure details

Alternatively 6-(5-oxocyclopent-1-enyl)-4-hexenoic acid methyl ester, 7-(5-oxocyclopent-1-enyl)-5-heptenoic acid methyl ester and 8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester, as well as, 6-(5-oxocyclopent-1enyl)hexanoic acid methyl ester, 7-(5-oxocyclopent-1-enyl)heptanoic acid methyl ester, and 8-(5-oxocyclopent-1-enyl)octanoic methyl ester are prepared by following serially the procedures of Examples 13, 14 and 15, and using methyl 6-bromo-4-hexenoate, methyl 7-bromo-5-heptanoate, methyl 8-bromo-6-octenoate, methyl 6-bromohexanoate, methyl 7-bromoheptanoate, and methyl 8-bromooctanoate, respectively, as starting material instead of methyl 7-bromo-5-heptynoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl 6-bromo-4-hexenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl 7-bromo-5-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methyl 8-bromo-6-octenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH:6]=[CH:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19]CCC=CCC1C(=O)CCC=1.COC(=O)CCCCC=CCC1C(=O)CCC=1.BrCC=CCCC(OC)=O.BrCC=CCCCCC(OC)=O.BrCCCCCC(OC)=O.BrCCCCCCC(OC)=O.BrCCCCCCCC(OC)=O.BrCC#CCCCC(OC)=O>>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#CCCCC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC=CCC1=CCCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC=CCC1=CCCC1=O)=O
Name
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCC=CCC1=CCCC1=O)=O
Step Five
Name
methyl 6-bromo-4-hexenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CCCC(=O)OC
Step Six
Name
methyl 7-bromo-5-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
methyl 8-bromo-6-octenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CCCCCC(=O)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCC1=CCCC1=O)=O
Name
Type
product
Smiles
COC(CCCCCCC1=CCCC1=O)=O
Name
Type
product
Smiles
COC(CCCCCCCC1=CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04054741

Procedure details

Alternatively 6-(5-oxocyclopent-1-enyl)-4-hexenoic acid methyl ester, 7-(5-oxocyclopent-1-enyl)-5-heptenoic acid methyl ester and 8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester, as well as, 6-(5-oxocyclopent-1enyl)hexanoic acid methyl ester, 7-(5-oxocyclopent-1-enyl)heptanoic acid methyl ester, and 8-(5-oxocyclopent-1-enyl)octanoic methyl ester are prepared by following serially the procedures of Examples 13, 14 and 15, and using methyl 6-bromo-4-hexenoate, methyl 7-bromo-5-heptanoate, methyl 8-bromo-6-octenoate, methyl 6-bromohexanoate, methyl 7-bromoheptanoate, and methyl 8-bromooctanoate, respectively, as starting material instead of methyl 7-bromo-5-heptynoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl 6-bromo-4-hexenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl 7-bromo-5-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methyl 8-bromo-6-octenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH:6]=[CH:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19]CCC=CCC1C(=O)CCC=1.COC(=O)CCCCC=CCC1C(=O)CCC=1.BrCC=CCCC(OC)=O.BrCC=CCCCCC(OC)=O.BrCCCCCC(OC)=O.BrCCCCCCC(OC)=O.BrCCCCCCCC(OC)=O.BrCC#CCCCC(OC)=O>>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1.[CH3:16][O:17][C:18](=[O:31])[CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[C:13](=[O:14])[CH2:12][CH2:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#CCCCC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC=CCC1=CCCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC=CCC1=CCCC1=O)=O
Name
8-(5-oxocyclopent-1-enyl)-6-octenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCC=CCC1=CCCC1=O)=O
Step Five
Name
methyl 6-bromo-4-hexenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CCCC(=O)OC
Step Six
Name
methyl 7-bromo-5-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
methyl 8-bromo-6-octenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CCCCCC(=O)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCC1=CCCC1=O)=O
Name
Type
product
Smiles
COC(CCCCCCC1=CCCC1=O)=O
Name
Type
product
Smiles
COC(CCCCCCCC1=CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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